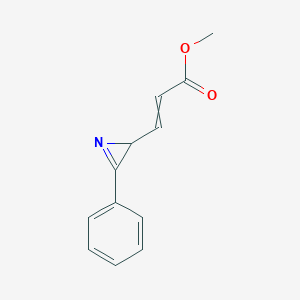
Methyl 3-(3-phenyl-2H-aziren-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-phenyl-2H-aziren-2-yl)prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an azirene ring, which is a three-membered nitrogen-containing ring, attached to a phenyl group and a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-phenyl-2H-aziren-2-yl)prop-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing a phenyl group and an aziridine ring. The reaction conditions often include the use of a base to facilitate the cyclization process, followed by esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-phenyl-2H-aziren-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The azirene ring and phenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(3-phenyl-2H-aziren-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-phenyl-2H-aziren-2-yl)prop-2-enoate involves its interaction with molecular targets through its reactive azirene ring and phenyl group. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-phenylprop-2-enoate
- Methyl 3-(4-hydroxyphenyl)prop-2-enoate
Uniqueness
Methyl 3-(3-phenyl-2H-aziren-2-yl)prop-2-enoate is unique due to the presence of the azirene ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such reactivity is desired.
Properties
CAS No. |
52179-64-3 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 3-(3-phenyl-2H-azirin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO2/c1-15-11(14)8-7-10-12(13-10)9-5-3-2-4-6-9/h2-8,10H,1H3 |
InChI Key |
CQHJJCDHJPPNPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1C(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















